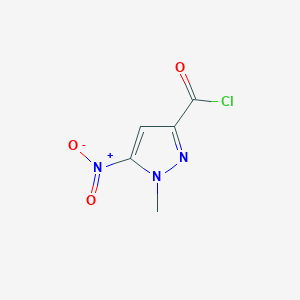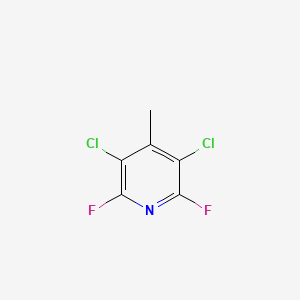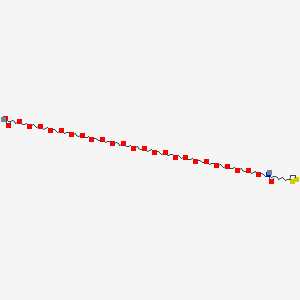
Amino-PEG20-Boc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amino-PEG20-Boc is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is known for its ability to connect two essential ligands, facilitating the selective degradation of target proteins by leveraging the ubiquitin-proteasome system within cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Amino-PEG20-Boc involves the reaction of polyethylene glycol with tert-butyl 3-aminopropanoate. The reaction typically occurs under mild conditions, using solvents such as dichloromethane and catalysts like N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an ester bond between the polyethylene glycol and the tert-butyl 3-aminopropanoate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization.
化学反応の分析
Types of Reactions
Amino-PEG20-Boc undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield the free amino group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically occurring in polar aprotic solvents like dimethylformamide (DMF).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the tert-butyl protecting group.
Major Products Formed
Substitution Reactions: Products include substituted amino-PEG derivatives.
Deprotection Reactions: The major product is the free amino-PEG20.
科学的研究の応用
Amino-PEG20-Boc is widely used in scientific research, particularly in the development of PROTACs. These chimeric molecules are designed to selectively degrade target proteins, offering a novel approach to drug discovery and development. Applications include:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the study of protein function and degradation pathways.
Medicine: Potential therapeutic applications in targeting disease-related proteins.
Industry: Used in the production of specialized chemicals and materials
作用機序
Amino-PEG20-Boc functions as a linker in PROTACs, connecting a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This connection facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
類似化合物との比較
Similar Compounds
Amino-PEG20-acid: Another polyethylene glycol-based linker used in PROTAC synthesis.
t-Boc-N-amido-PEG2-CH2CO2H: A shorter polyethylene glycol-based linker with similar applications.
Uniqueness
Amino-PEG20-Boc is unique due to its longer polyethylene glycol chain, which provides greater flexibility and distance between the ligands in PROTACs. This can enhance the efficiency and selectivity of protein degradation compared to shorter linkers .
特性
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H95NO22/c1-47(2,3)70-46(49)4-6-50-8-10-52-12-14-54-16-18-56-20-22-58-24-26-60-28-30-62-32-34-64-36-38-66-40-42-68-44-45-69-43-41-67-39-37-65-35-33-63-31-29-61-27-25-59-23-21-57-19-17-55-15-13-53-11-9-51-7-5-48/h4-45,48H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYPLHPDHHQFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H95NO22 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1026.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7,7-dimethyl-1-phenyl-8H-oxepino[4,3-c]pyrazole-4,6-dione](/img/structure/B8006534.png)


![(NE)-N-[(4Z)-4-hydroxyimino-3,6,6-trimethyl-1-pyridin-2-yl-7H-indazol-5-ylidene]hydroxylamine](/img/structure/B8006554.png)





